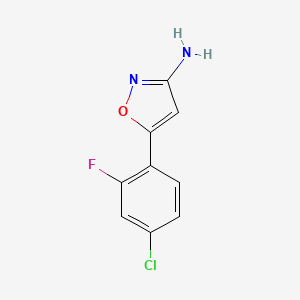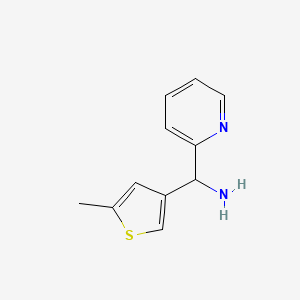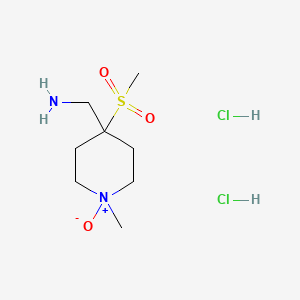
4-(Aminomethyl)-1-methyl-4-(methylsulfonyl)piperidine 1-oxide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(aminomethyl)-4-methanesulfonyl-1-methylpiperidin-1-ium-1-olate dihydrochloride is a complex organic compound with a unique structure that includes a piperidine ring substituted with an aminomethyl group and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-4-methanesulfonyl-1-methylpiperidin-1-ium-1-olate dihydrochloride typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the aminomethyl and methanesulfonyl groups. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-4-methanesulfonyl-1-methylpiperidin-1-ium-1-olate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different amine derivatives.
Scientific Research Applications
4-(aminomethyl)-4-methanesulfonyl-1-methylpiperidin-1-ium-1-olate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-4-methanesulfonyl-1-methylpiperidin-1-ium-1-olate dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity. The methanesulfonyl group may also play a role in the compound’s biological activity by influencing its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents, such as:
- 4-(aminomethyl)piperidine
- 4-methanesulfonylpiperidine
- 1-methylpiperidine
Uniqueness
What sets 4-(aminomethyl)-4-methanesulfonyl-1-methylpiperidin-1-ium-1-olate dihydrochloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H20Cl2N2O3S |
|---|---|
Molecular Weight |
295.23 g/mol |
IUPAC Name |
(1-methyl-4-methylsulfonyl-1-oxidopiperidin-1-ium-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2O3S.2ClH/c1-10(11)5-3-8(7-9,4-6-10)14(2,12)13;;/h3-7,9H2,1-2H3;2*1H |
InChI Key |
IEUZTCMIMVJVQH-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCC(CC1)(CN)S(=O)(=O)C)[O-].Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


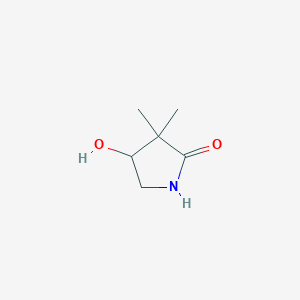
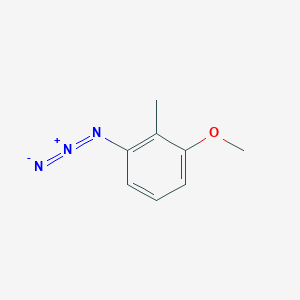

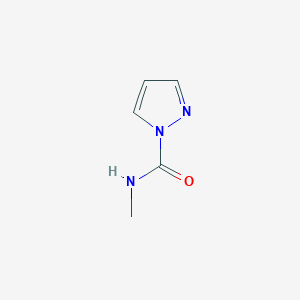
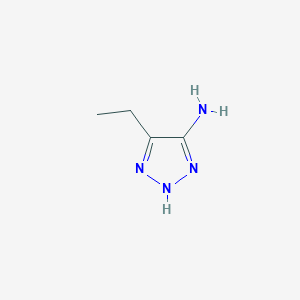
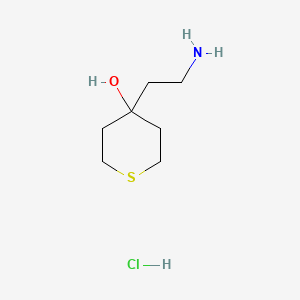


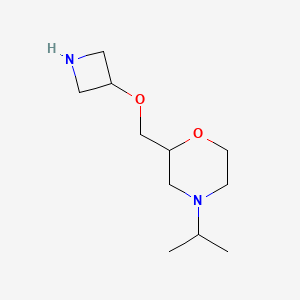

![2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15309725.png)

